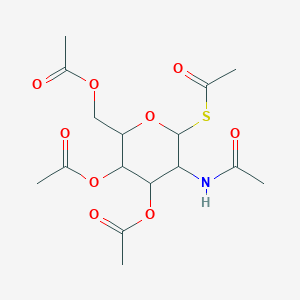![molecular formula C13H6ClF6NO B12080690 Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- CAS No. 2244086-77-7](/img/structure/B12080690.png)
Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hydroxide ions or amines are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity . The presence of multiple halogen atoms enhances its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
- Benzenamine, 4-chloro-3-(trifluoromethyl)-
- Benzenamine, 2,6-difluoro-4-(trifluoromethyl)-
Uniqueness
Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro- is unique due to its specific arrangement of halogen atoms and the phenoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2244086-77-7 |
|---|---|
Molecular Formula |
C13H6ClF6NO |
Molecular Weight |
341.63 g/mol |
IUPAC Name |
4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline |
InChI |
InChI=1S/C13H6ClF6NO/c14-6-3-7(15)10(21)4-11(6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
GHLJLDBZVBBTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)N)F)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
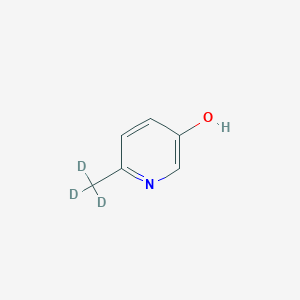
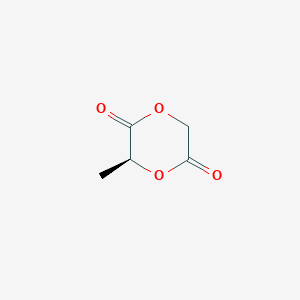
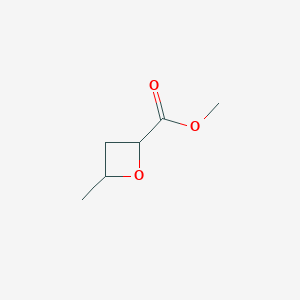
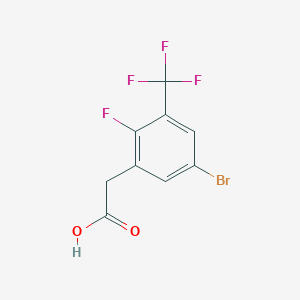



![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)


